3,4-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylicacid
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Overview
Description
3,4-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is carried out under mild conditions and provides good to excellent yields of the target product.
Industrial Production Methods
In an industrial setting, the production of 3,4-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization can further improve the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different oxazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted oxazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized oxazolidines, spirooxazolidines, and oxazolidinones .
Scientific Research Applications
3,4-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-oxazoline: Another oxazolidine derivative with similar structural features but different functional groups.
3,5-Dimethyl-1,2,4-oxadiazole: A related heterocyclic compound with a different ring structure and nitrogen-oxygen arrangement.
Uniqueness
3,4-Dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both carboxylic acid and oxazolidine functionalities. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H9NO4 |
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Molecular Weight |
159.14 g/mol |
IUPAC Name |
3,4-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-6(4(8)9)3-11-5(10)7(6)2/h3H2,1-2H3,(H,8,9) |
InChI Key |
PBIXCRIREVKSTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)N1C)C(=O)O |
Origin of Product |
United States |
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